molecular formula C13H18O B14070770 (3-Propoxybut-1-en-1-yl)benzene CAS No. 101266-90-4

(3-Propoxybut-1-en-1-yl)benzene

Cat. No.: B14070770
CAS No.: 101266-90-4
M. Wt: 190.28 g/mol
InChI Key: FOGJECAOUCGEDT-UHFFFAOYSA-N
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Description

Benzene (C₆H₆) is a planar aromatic hydrocarbon with delocalized π-electrons. Its electronic properties, adsorption behavior, and reactivity under electron irradiation have been extensively studied in condensed phases, particularly when deposited on transition metals like platinum (Pt) . Key findings from the evidence include:

  • Electron-Stimulated Desorption (ESD): Condensed benzene undergoes dissociation via three mechanisms:
    • Dissociative Electron Attachment (DEA): Low-energy electrons (<20 eV) induce transient negative ions (TNIs), leading to fragmentation (e.g., C₆H₅⁻, C₂H⁻) .
    • Dipolar Dissociation (DD): Dominant at higher energies (10–950 eV), producing both anions (e.g., H⁻) and cations (e.g., H⁺) .
    • Dissociative Ionization (DI): High-energy electrons (>50 eV) ionize benzene, generating cationic fragments (e.g., C₆H₆⁺, C₃H₃⁺) .

  • Adsorption on Pt: Benzene adsorbs parallel to the Pt surface, with bonding influenced by σ-donation and π-backdonation . This interaction alters dissociation pathways compared to gas-phase benzene .

Properties

CAS No.

101266-90-4

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

3-propoxybut-1-enylbenzene

InChI

InChI=1S/C13H18O/c1-3-11-14-12(2)9-10-13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3

InChI Key

FOGJECAOUCGEDT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)C=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Propoxybut-1-en-1-yl)benzene typically involves the reaction of α, β-unsaturated ketones with alcohols under reductive etherification conditions. For instance, a mixture of α, β-unsaturated ketone, alcohol, iridium catalyst, formic acid, and trifluoroacetic acid in water is stirred at 80°C for 12 hours under air. The reaction mixture is then neutralized, extracted, and purified by column chromatography .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (3-Propoxybut-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry: (3-Propoxybut-1-en-1-yl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine:

Industry: The compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which (3-Propoxybut-1-en-1-yl)benzene exerts its effects depends on the specific reactions it undergoes For example, in oxidation reactions, the compound’s double bond is targeted by oxidizing agents, leading to the formation of ketones or aldehydes

Comparison with Similar Compounds

Comparison with Analogous Compounds

Table 1: Key Properties of Benzene and Analogous Aromatic Compounds

Compound Structure Adsorption on Pt Dominant ESD Fragments (Anions/Cations) Notable Reactivity
Benzene C₆H₆ (aromatic) Parallel adsorption via π-orbital overlap C₆H₅⁻, C₂H⁻ (anions); H⁺, C₃H₃⁺ (cations) Alkylation with ethylene → ethylbenzene
Toluene C₆H₅CH₃ Tilted adsorption due to methyl group CH₃⁻, C₇H₇⁻ (anions); CH₃⁺, C₆H₅⁺ (cations) Methyl group enhances DEA cross-section vs. benzene
Ethylbenzene C₆H₅CH₂CH₃ Weak adsorption (alkyl chain disrupts π-bonding) C₂H₅⁻, C₈H₁₀⁺ Feedstock for styrene production via dehydrogenation
Styrene C₆H₅CH=CH₂ Adsorption via vinyl group C₈H₇⁻, C₆H₅⁺ Polymerizes under electron irradiation

Key Differences

Adsorption Geometry :

  • Benzene adsorbs flat on Pt, maximizing π-orbital interactions .
  • Toluene and ethylbenzene adopt tilted configurations due to steric effects from alkyl groups .

ESD Fragmentation :

  • Benzene produces lighter fragments (H⁺, C₆H₅⁻) due to DD dominance .
  • Toluene generates heavier ions (C₇H₇⁻, CH₃⁺) owing to DEA at the methyl group .
  • Styrene’s vinyl group enables resonant electron capture, increasing DI yields .

Reactivity :

  • Benzene undergoes alkylation (e.g., with ethylene) to form ethylbenzene .
  • Ethylbenzene dehydrogenates to styrene, a precursor for polystyrene .

Research Findings

ESD Yield Trends

  • Benzene vs. Toluene :
    • Benzene’s anion yield (C₆H₅⁻) is 2× higher than toluene’s (C₇H₇⁻) at 500 eV due to stronger DD in benzene .
    • Toluene’s DEA cross-section exceeds benzene’s by 30% below 20 eV .

Metal Substrate Effects

  • Pt enhances cation desorption in benzene via secondary electron emission (e.g., H⁺ yield peaks at 500 eV) .
  • Styrene’s DI yield drops by 50% on Pt vs. argon substrates due to charge neutralization .

Biological Activity

(3-Propoxybut-1-en-1-yl)benzene, also known as propoxybutene benzene, is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H16O
  • Molecular Weight : 192.25 g/mol

The compound features a benzene ring substituted with a propoxy group and a butenyl side chain, which may influence its reactivity and biological interactions.

The biological activity of this compound may involve several mechanisms:

  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or bind to specific sites, leading to disruption of replication and transcription processes.
  • Enzyme Inhibition : Compounds with similar functional groups may act as inhibitors of key enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Certain benzene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Experimental Data

Although direct experimental data on this compound is sparse, related studies provide insights into its potential efficacy:

  • In Vitro Studies : Research has demonstrated that benzene derivatives can exhibit selective toxicity towards cancer cells while sparing normal cells.
  • Molecular Docking Simulations : Computational studies suggest favorable binding interactions between similar compounds and target proteins involved in cancer progression.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound's lipophilicity may influence its absorption characteristics.
  • Distribution : The presence of the propoxy group could enhance membrane permeability.
  • Metabolism : Investigations into metabolic pathways are necessary to predict the compound's behavior in biological systems.

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